

Application Note and Protocol for Utilizing DTUN in a FENIX Assay

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Compound of Interest

Compound Name: DTUN

Cat. No.: B10822072

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Introduction

The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay is a powerful tool for quantifying the radical-trapping antioxidant activity of compounds, particularly in the context of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This assay mimics lipid peroxidation in a liposomal environment and measures the ability of an antioxidant to inhibit this process. **DTUN** (a lipophilic radical initiator) is a critical reagent in the FENIX assay, serving to initiate the lipid peroxidation cascade in a controlled manner. This application note provides a detailed protocol for using **DTUN** in a FENIX assay to assess the antioxidant potential of test compounds.

Principle of the FENIX Assay

The FENIX assay relies on the following principles:

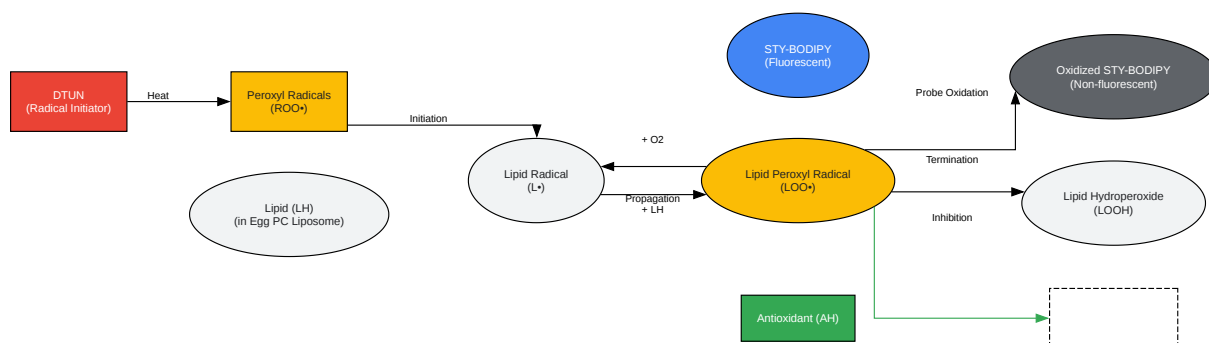
- **Initiation:** **DTUN**, a lipophilic azo compound, thermally decomposes to generate peroxy radicals at a constant rate. These radicals initiate the peroxidation of polyunsaturated fatty acids within a lipid bilayer, typically composed of egg phosphatidylcholine (PC) liposomes.
- **Propagation:** The initial radical abstracts a hydrogen atom from a lipid molecule, forming a lipid radical. This radical reacts with oxygen to form a lipid peroxy radical, which can then

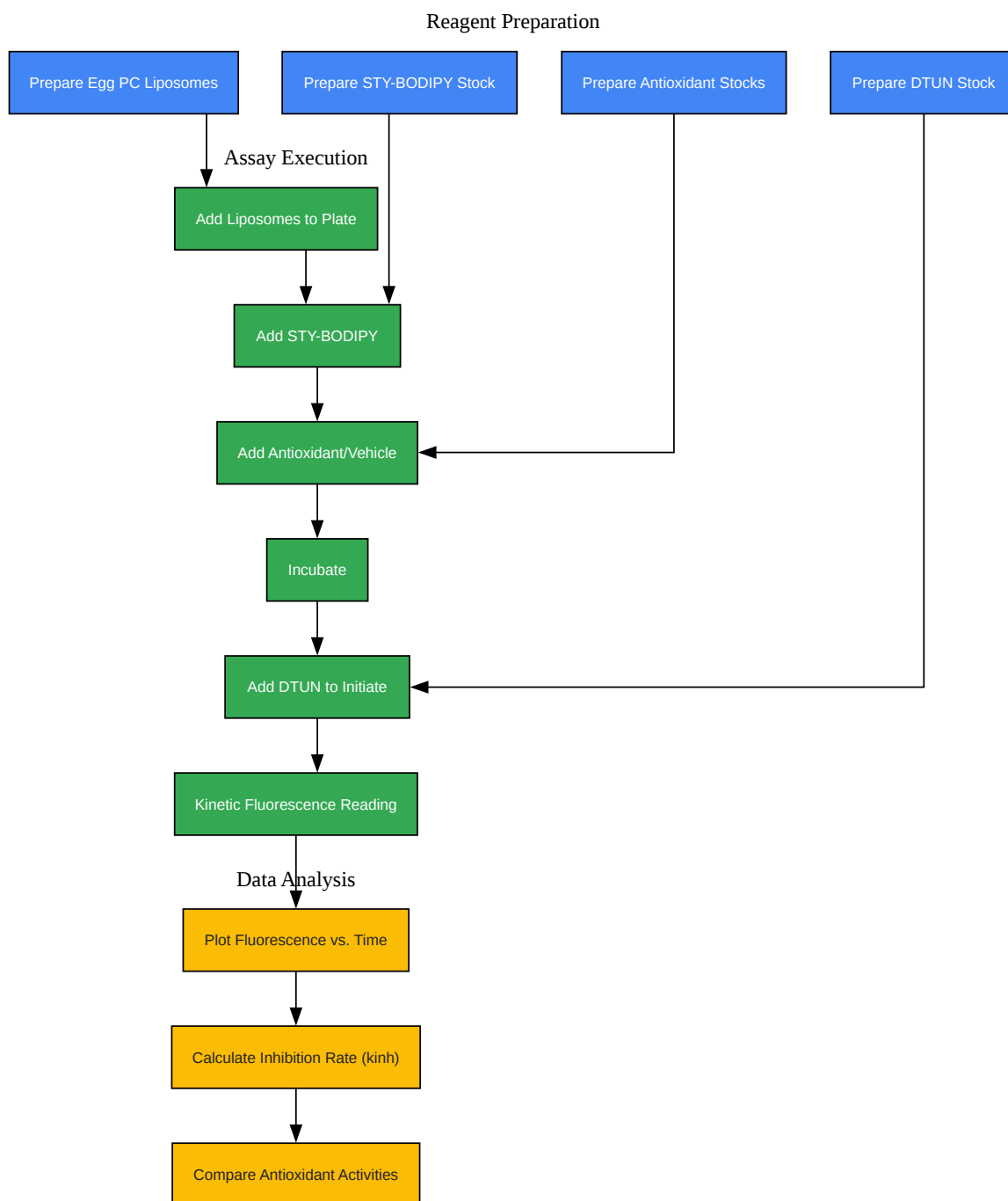
abstract a hydrogen from another lipid molecule, propagating the chain reaction of lipid peroxidation.

- **Detection:** A fluorescent probe, STY-BODIPY, is incorporated into the liposomes. This probe is consumed during the peroxidation process, leading to a change in its fluorescence. The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
- **Inhibition:** In the presence of a radical-trapping antioxidant, the propagation of lipid peroxidation is inhibited. The antioxidant molecule donates a hydrogen atom to the lipid peroxy radicals, terminating the chain reaction. This inhibition is observed as a lag phase in the fluorescence decay, and the length of this lag phase is proportional to the antioxidant's efficacy and concentration.

Signaling Pathway

The following diagram illustrates the initiation of lipid peroxidation by **DTUN** and its inhibition by a radical-trapping antioxidant (RTA) in the FENIX assay.





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